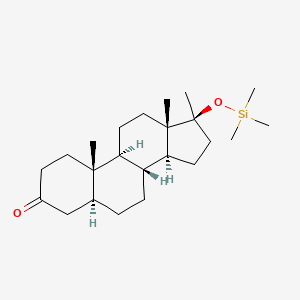
N-Acetyl-O-tert-butoxycarbonyl Serotonin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetyl-O-tert-butoxycarbonyl Serotonin is a biochemical compound used primarily in proteomics research. It is also known by other names such as O-tert-Butoxycarbonyl-normelatonin and O-tert-Butoxycarbonyl-O-demethylmelatonin. The molecular formula of this compound is C17H22N2O4, and it has a molecular weight of 318.37 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-O-tert-butoxycarbonyl Serotonin involves the protection of the amino group using the tert-butyloxycarbonyl (Boc) group. This is typically achieved by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The Boc group is stable towards most nucleophiles and bases, making it an ideal protecting group for amino acids and peptides .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using the same principles as laboratory synthesis, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-Acetyl-O-tert-butoxycarbonyl Serotonin undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc group can be removed using various reagents such as oxalyl chloride in methanol, which operates under mild conditions and yields up to 90%.
Substitution Reactions: The compound can participate in substitution reactions where the Boc group is replaced by other functional groups.
Common Reagents and Conditions
Oxalyl Chloride in Methanol: Used for the deprotection of the Boc group.
Di-tert-butyl Dicarbonate: Used for the protection of amino groups.
Major Products Formed
The major products formed from these reactions include the deprotected amino compound and various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
N-Acetyl-O-tert-butoxycarbonyl Serotonin is primarily used in proteomics research. It serves as a biochemical tool for studying protein interactions and functions. Its applications extend to:
Chemistry: Used in the synthesis of peptides and proteins.
Biology: Helps in understanding protein structures and functions.
Industry: Used in the production of biochemical reagents and standards
Wirkmechanismus
The mechanism of action of N-Acetyl-O-tert-butoxycarbonyl Serotonin involves its role as a protected form of serotonin. The Boc group protects the amino group, allowing for selective reactions at other sites. Upon deprotection, the compound can interact with various molecular targets, including melatonin receptors and other serotonin-related pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Acetyl-N-tert-butoxycarbonyl Serotonin: Similar in structure but with different protective groups.
N-Acetyl-N,o-bis(tert-butoxycarbonyl) Serotonin: Another variant with additional protective groups.
Uniqueness
N-Acetyl-O-tert-butoxycarbonyl Serotonin is unique due to its specific protective group arrangement, which provides stability and selectivity in biochemical reactions. This makes it particularly useful in proteomics research where precise control over reaction conditions is required.
Eigenschaften
IUPAC Name |
[3-(2-acetamidoethyl)-1H-indol-5-yl] tert-butyl carbonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c1-11(20)18-8-7-12-10-19-15-6-5-13(9-14(12)15)22-16(21)23-17(2,3)4/h5-6,9-10,19H,7-8H2,1-4H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZULPGLZVZXVEL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CNC2=C1C=C(C=C2)OC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6'-(Diethylamino)-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-2'-carboxylic acid ethyl ester](/img/structure/B589521.png)


![2,5-Dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl chloride](/img/structure/B589530.png)



![Imidazo[1,2-A]pyrido[2,3-E]pyrazin-4(5H)-one](/img/structure/B589535.png)
